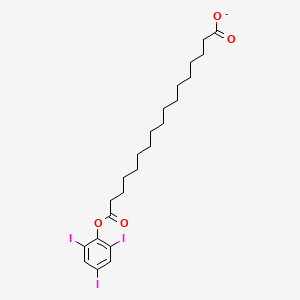
Cilengitide methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilengitide methanesulfonate is a cyclic peptide that has garnered significant attention in the field of medicinal chemistry. It is a derivative of cilengitide, which is known for its ability to inhibit integrins, particularly αvβ3 and αvβ5 integrins. These integrins play a crucial role in angiogenesis, tumor invasion, and metastasis, making this compound a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
Cilengitide methanesulfonate can be synthesized using a chemoenzymatic approach. This method involves the use of the thioesterase domain from Microcystis aeruginosa microcystin synthetase C. The process begins with the solid-phase peptide synthesis (SPPS) of a mimetic substrate, which is then condensed with benzyl mercaptane to produce a pentapeptide thioester. The thioester is subsequently cyclized using the thioesterase domain, resulting in cilengitide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. The use of methanesulfonic acid (MSA) as a catalyst in esterification or alkylation reactions is common due to its strong acidity and high chemical stability .
化学反应分析
Types of Reactions
Cilengitide methanesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学研究应用
Cilengitide methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting integrins, which are involved in cell adhesion and migration.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including glioblastomas and other tumors.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用机制
Cilengitide methanesulfonate exerts its effects by selectively binding to αvβ3 and αvβ5 integrins. This binding inhibits the integrins’ function in angiogenesis, tumor invasion, and metastasis. The compound disrupts the FAK/Src/AKT pathway, leading to apoptosis in endothelial cells and reduced tumor growth .
相似化合物的比较
Similar Compounds
RGD Peptides: Similar to cilengitide, these peptides also target integrins but may have different selectivity and potency.
Cyclo(-RGDfV-): The parent compound of cilengitide, known for its high selectivity for αvβ3 integrins.
Thioesterase-Derived Peptides: Other cyclic peptides synthesized using thioesterase domains, which may have varying biological activities
Uniqueness
Cilengitide methanesulfonate stands out due to its high selectivity for αvβ3 and αvβ5 integrins, its potent anti-angiogenic effects, and its ability to synergize with other cancer therapies. Its unique synthesis method also offers higher yields and better regio- and stereoselectivity compared to traditional chemical approaches .
属性
分子式 |
C28H44N8O10S |
|---|---|
分子量 |
684.8 g/mol |
IUPAC 名称 |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;methanesulfonic acid |
InChI |
InChI=1S/C27H40N8O7.CH4O3S/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;1-5(2,3)4/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H3,(H,2,3,4) |
InChI 键 |
PMURMRGEABAIKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


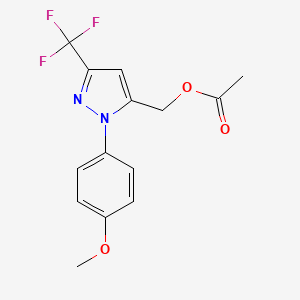
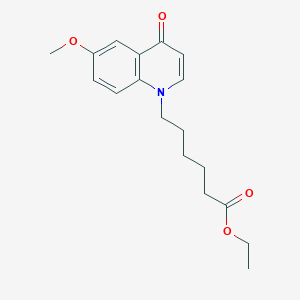
amino}acetic acid](/img/structure/B12575828.png)
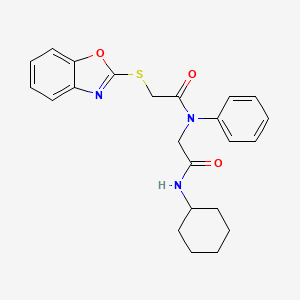
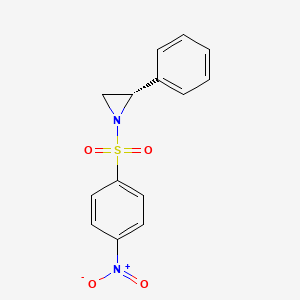
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
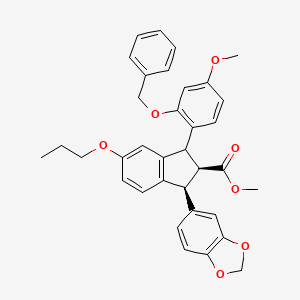
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
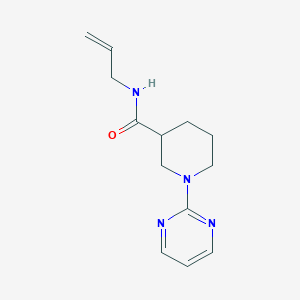
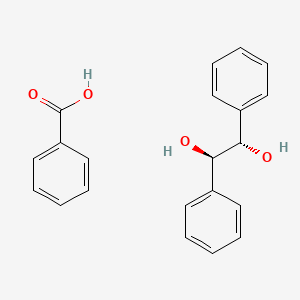

![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
